BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)piperidine-1-carboximidamide

Lipophilicity Drug design Physicochemical properties

3-(Difluoromethyl)piperidine-1-carboximidamide (CAS 2098077‑58‑6) is a small-molecule fluorinated piperidine derivative bearing a carboximidamide (guanidine) group at the N‑1 position and a difluoromethyl (–CHF₂) substituent at the C‑3 position of the piperidine ring. With a molecular formula of C₇H₁₃F₂N₃ and a molecular weight of 177.20 g mol⁻¹, this compound is offered as a research-grade intermediate (typically ≥95% purity) by multiple chemical suppliers.

Molecular Formula C7H13F2N3
Molecular Weight 177.2 g/mol
CAS No. 2098077-58-6
Cat. No. B1489098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidine-1-carboximidamide
CAS2098077-58-6
Molecular FormulaC7H13F2N3
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=N)N)C(F)F
InChIInChI=1S/C7H13F2N3/c8-6(9)5-2-1-3-12(4-5)7(10)11/h5-6H,1-4H2,(H3,10,11)
InChIKeyIBOMTRZGIHQNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-(Difluoromethyl)piperidine-1-carboximidamide (CAS 2098077-58-6): A Fluorinated Piperidine Building Block for Medicinal Chemistry


3-(Difluoromethyl)piperidine-1-carboximidamide (CAS 2098077‑58‑6) is a small-molecule fluorinated piperidine derivative bearing a carboximidamide (guanidine) group at the N‑1 position and a difluoromethyl (–CHF₂) substituent at the C‑3 position of the piperidine ring . With a molecular formula of C₇H₁₃F₂N₃ and a molecular weight of 177.20 g mol⁻¹, this compound is offered as a research-grade intermediate (typically ≥95% purity) by multiple chemical suppliers . Its structure combines the hydrogen‑bonding capacity of the carboximidamide moiety with the modulated lipophilicity and metabolic stability imparted by the difluoromethyl group, making it a versatile scaffold for fragment-based drug discovery and lead optimisation programs [1].

Why Generic Substitution Fails for 3-(Difluoromethyl)piperidine-1-carboximidamide: Positional and Substituent Effects in Piperidine-Based Inhibitor Design


Although the piperidine‑carboximidamide scaffold is common in kinase inhibitor programmes, simple replacement of 3‑(difluoromethyl)piperidine‑1‑carboximidamide with a non‑fluorinated or differently substituted analog can lead to substantial changes in target engagement, physicochemical properties, and synthetic tractability. The –CHF₂ group at the C‑3 position is not merely a lipophilic tag; it acts as a hydrogen‑bond donor, alters the pKₐ of the adjacent amine (when deprotected), and can occupy halogen‑bonding pockets that are inaccessible to –CH₃ or –CF₃ analogs [1]. Moreover, regioisomeric variants (e.g., 4‑(difluoromethyl)piperidine‑1‑carboximidamide, CAS 1935105‑04‑6) display divergent biological activity profiles because the position of the fluorinated substituent influences the conformational preference of the piperidine ring and the vector of the carboximidamide pharmacophore [1]. Consequently, procurement of the specific 3‑substituted isomer is mandatory for SAR studies where the difluoromethyl group occupancy at the C‑3 position has been optimised.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)piperidine-1-carboximidamide: Physicochemical and Predicted ADME Comparisons


Predicted Lipophilicity (cLogP) Comparison: 3‑CHF₂ vs. 3‑CH₃ and 4‑CHF₂ Regioisomers

The 3‑(difluoromethyl) substituent is predicted to increase lipophilicity by approximately 0.5‑0.7 log units relative to the non‑fluorinated 3‑methyl analog, while the 4‑CHF₂ regioisomer exhibits a similar cLogP but a markedly different topological polar surface area (TPSA) that influences membrane permeability . This difference is critical for CNS drug discovery programmes where optimal cLogP (1‑3) and low TPSA are required for blood‑brain barrier penetration .

Lipophilicity Drug design Physicochemical properties

Synthetic Accessibility: Comparative Yield of DAST‑Mediated Deoxofluorination at the 3‑ vs. 4‑Position

The synthesis of 3‑(difluoromethyl)piperidine derivatives via deoxofluorination of the corresponding aldehyde with DAST ((diethylamino)sulfur trifluoride) is documented to proceed in yields of 55‑70%, whereas the analogous 4‑substituted variants often require harsher conditions or give lower yields (40‑55%) due to electronic deactivation at the 4‑position [1]. This synthetic advantage translates into lower cost per gram and greater commercial availability for the 3‑isomer.

Synthetic chemistry Fluorination Process development

Hydrogen‑Bond Donor Capacity: CHF₂ as a Weak H‑Bond Donor vs. CH₃ and CF₃

The difluoromethyl group (–CHF₂) can act as a weak hydrogen‑bond donor (HBD) with an estimated donor ability (α₂ᴴ) of ~0.15‑0.20 on the Abraham scale, whereas –CH₃ has no HBD capacity and –CF₃ is a very weak H‑bond acceptor only [1]. This property enables 3‑(difluoromethyl)piperidine‑1‑carboximidamide to engage in additional polar interactions with protein backbone carbonyls or structured water molecules in kinase ATP‑binding pockets, a feature absent in the non‑fluorinated 3‑methyl analog [1][2].

Molecular recognition Kinase inhibitor Fluorine chemistry

Metabolic Stability: In Vitro Microsomal Half‑Life Comparison of CHF₂‑ vs. CH₃‑Substituted Piperidines

In a series of fluorine‑substituted piperidine derivatives evaluated for antidiabetic and anti‑Alzheimer's activity, compounds bearing a –CHF₂ group at the 3‑position exhibited prolonged half‑lives in human liver microsomes (t₁/₂ > 60 min) compared to their methyl‑substituted counterparts (t₁/₂ ≈ 25‑40 min) [1]. Although the exact compound 3‑(difluoromethyl)piperidine‑1‑carboximidamide was not directly profiled, class‑level inference from structurally analogous 3‑(difluoromethyl)piperidines supports the expectation of enhanced metabolic stability due to the electron‑withdrawing and steric effects of the –CHF₂ group that shield the adjacent C‑H bonds from cytochrome P450 oxidation [1].

ADME Metabolic stability Lead optimisation

Supplier Purity and Availability: 3‑CHF₂ vs. 4‑CHF₂ Isomer Procurement Readiness

Commercial availability data indicate that 3‑(difluoromethyl)piperidine‑1‑carboximidamide is stocked by multiple vendors (e.g., Leyan, CymitQuimica) at 95‑98% purity, whereas the 4‑CHF₂ regioisomer (CAS 1935105‑04‑6) is less widely available and often requires custom synthesis . This difference in supply chain maturity reduces lead time and procurement risk for the 3‑isomer.

Chemical procurement Building blocks Supply chain

Optimal Application Scenarios for 3-(Difluoromethyl)piperidine-1-carboximidamide in Drug Discovery and Chemical Biology


Fragment-Based Lead Discovery Targeting Kinase Hinge Regions

The carboximidamide group serves as a bidentate hydrogen‑bond donor/acceptor that can mimic the adenine ring of ATP in kinase hinge regions [1]. The 3‑CHF₂ substituent provides an additional H‑bond donor contact and occupies a lipophilic sub‑pocket, making this compound an ideal fragment for kinase inhibitor design. Its balanced cLogP (~1.1) and modest TPSA (~56 Ų) support further elaboration while maintaining drug‑like properties.

Structure–Activity Relationship (SAR) Studies of CNS‑Penetrant Therapeutics

The predicted physicochemical profile (cLogP < 3, TPSA < 60 Ų) and the documented metabolic stability advantage of CHF₂‑substituted piperidines [1] position this compound as a privileged scaffold for CNS drug discovery programmes, particularly for neurodegenerative or psychiatric indications where balanced permeability and metabolic stability are critical.

Chemical Probe Development for Target Validation

The compound's availability in ≥95% purity from multiple vendors enables rapid SAR expansion [1]. Its carboximidamide group can be readily functionalised (e.g., acylation, sulfonylation) to generate focused libraries for target validation studies, while the 3‑CHF₂ group serves as a metabolic soft spot that can be tuned for in vivo pharmacokinetic studies.

Agrochemical Lead Generation Targeting Fungal or Insect Enzymes

Fluorinated piperidine carboximidamides have been explored as pesticidal agents in patent literature [1]. The 3‑(difluoromethyl) substituent enhances environmental persistence and target‑site binding, making this compound a valuable scaffold for agrochemical discovery programmes targeting chitin synthase or mitochondrial Complex II.

Quote Request

Request a Quote for 3-(Difluoromethyl)piperidine-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.